8-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains an imidazo[2,1-f]purine moiety, which is a type of purine derivative. Purines are important in a number of biological processes and are part of key biomolecules like DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy are typically used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For instance, the imidazo[2,1-f]purine moiety might undergo reactions typical of purines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Receptor Affinity and Enzyme Activity
A series of derivatives, including octahydro and 6,7-dimethoxy-3,4-dihydro-isoquinolin-2(1H)-yl-alkyl derivatives of imidazo and pyrimidino[2,1-f]purines, were synthesized and evaluated for their binding affinities to serotonin and dopamine receptors, as well as their inhibitory potencies for phosphodiesterases PDE4B1 and PDE10A. These compounds, particularly one identified as compound 5, showed promise for further modification and detailed mechanistic studies, suggesting potential applications in receptor targeting and enzyme inhibition A. Zagórska et al., 2016.
Antitumor Activity and DNA Binding
Mono and bisintercalators based on a similar imidazo[2,1-f]purine system were synthesized and evaluated for their growth inhibitory properties across several human cell lines, demonstrating activity in the micromolar range. These compounds, through their ability to intercalate DNA, suggest a potential application in cancer therapy M. Braña et al., 2002.
Inhibitor of Lck Kinase
An imidazo[4,5-h]isoquinolin-7,9-dione derivative was identified as a potent inhibitor of the lck kinase, crucial for T-cell signaling and activation. This discovery paves the way for the development of new therapeutic agents targeting autoimmune diseases and cancer R. Snow et al., 2002.
Synthesis and Polymer Applications
Research into the synthesis and properties of polyhydroquinoline derivatives and linear polyurethanes incorporating imidazoquinazoline rings has revealed potential applications in the synthesis of thermally stable polymers and materials with enhanced heat resistance and reduced degradation rates. This research highlights the versatility of such compounds in material science A. Szyszkowska et al., 2018; A. Szyszkowska et al., 2019.
Electroluminescent Layer Applications
New low-molecular-weight compounds with potential application in organic light-emitting devices (OLEDs) have been synthesized, displaying promising photophysical properties. This suggests a role for similar compounds in the development of color electroluminescent structures for display technologies G. Dobrikov et al., 2011.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-14-12-27-17-18(23(2)21(29)24(3)19(17)28)22-20(27)26(14)11-10-25-9-8-15-6-4-5-7-16(15)13-25/h4-7,12H,8-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTGXKFLHGVYFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCC5=CC=CC=C5C4)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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